molecular formula C21H25N3O5S2 B11057158 ethyl 2-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11057158
M. Wt: 463.6 g/mol
InChI Key: UXURPKPEIGDOBL-UHFFFAOYSA-N
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Description

Ethyl 2-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that combines a benzimidazole moiety with a tetrahydrobenzothiophene ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole derivative, followed by the introduction of the sulfonyl group. The final step involves the formation of the tetrahydrobenzothiophene ring and the esterification to form the ethyl carboxylate group. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability. Purification methods such as recrystallization, chromatography, and distillation would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups such as halides, alkyl groups, or other substituents.

Scientific Research Applications

Ethyl 2-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays and studies.

    Industry: The compound can be utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which ethyl 2-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of functional groups and structural features. The presence of both the benzimidazole and tetrahydrobenzothiophene moieties provides unique chemical and biological properties that are not commonly found in other compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H25N3O5S2

Molecular Weight

463.6 g/mol

IUPAC Name

ethyl 2-[(1,3,6-trimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H25N3O5S2/c1-5-29-20(25)18-13-8-6-7-9-16(13)30-19(18)22-31(27,28)17-11-15-14(10-12(17)2)23(3)21(26)24(15)4/h10-11,22H,5-9H2,1-4H3

InChI Key

UXURPKPEIGDOBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NS(=O)(=O)C3=CC4=C(C=C3C)N(C(=O)N4C)C

Origin of Product

United States

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